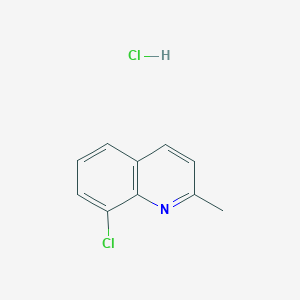

8-chloro-2-methylquinolinehydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-chloro-2-methylquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN.ClH/c1-7-5-6-8-3-2-4-9(11)10(8)12-7;/h2-6H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSKPSQTCNZQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2Cl)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268593-83-4 | |

| Record name | 8-chloro-2-methylquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing 8 Chloro 2 Methylquinolinehydrochloride Within Quinoline Chemistry Research

Significance of Quinoline (B57606) Scaffold in Advanced Organic Synthesis

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in drug discovery and a versatile building block in organic synthesis. rsc.orgresearchgate.net Its importance stems from several key characteristics:

Natural Abundance and Biological Activity : The quinoline core is a structural component in numerous natural products, particularly alkaloids like quinine, which have been used for medicinal purposes for centuries. researchgate.netmdpi.com This natural precedent has inspired chemists to explore its potential, leading to the discovery that quinoline derivatives exhibit a wide spectrum of pharmacological properties, including antimalarial, anticancer, antibacterial, and antiviral activities. researchgate.netrsc.orgnih.gov

Synthetic Versatility : The quinoline ring system is amenable to a wide array of chemical transformations. researchgate.netnih.gov It can undergo both electrophilic and nucleophilic substitution reactions, allowing for the precise and selective introduction of various functional groups at different positions on the rings. rsc.orgresearchgate.net This synthetic flexibility enables the creation of large libraries of structurally diverse derivatives, which is crucial for tuning the molecule's properties and optimizing its biological activity. researchgate.netresearchgate.net

Physicochemical Properties : The presence of the nitrogen atom in the heterocyclic ring imparts unique electronic properties to the scaffold, influencing its reactivity and its ability to interact with biological targets. Functionalization of the quinoline moiety allows for the modification of its pharmacological profile, enhancing efficacy, target selectivity, and safety. rsc.orgnih.gov

This combination of inherent biological relevance and synthetic tractability makes the quinoline scaffold an exceptionally valuable template for the design and synthesis of novel compounds in medicinal chemistry and materials science. nih.govresearchgate.net

Historical and Contemporary Academic Interest in Substituted Quinolines

Academic and industrial interest in quinoline chemistry has a rich history and continues to expand into new frontiers.

Historical Perspective : The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar. rsc.org Its significance grew exponentially with the identification of the quinoline core in quinine, the primary treatment for malaria for centuries. mdpi.com This discovery spurred extensive research into synthetic quinoline derivatives, leading to the development of crucial antimalarial drugs like chloroquine (B1663885) and primaquine (B1584692) in the early to mid-20th century. mdpi.comrsc.org These early successes cemented the quinoline scaffold's reputation as a vital pharmacophore.

Contemporary Research : Modern research has broadened the scope of quinoline chemistry far beyond its antimalarial origins. Contemporary academic interest is driven by the scaffold's potential in a multitude of therapeutic areas:

Oncology : Numerous substituted quinolines have been investigated as anticancer agents, targeting various mechanisms such as tyrosine kinase inhibition, tubulin polymerization, and DNA repair. researchgate.netnih.gov

Infectious Diseases : The scaffold is central to the development of new antibacterial agents (e.g., fluoroquinolones), antiviral compounds targeting HIV, and antileishmanial drugs. mdpi.comrsc.orgnih.gov

Materials Science and Catalysis : Beyond medicine, functionalized quinolines are used as ligands in organometallic catalysis and as components in the development of advanced materials. researchgate.net

Current synthetic strategies focus on C-H bond functionalization, a powerful technique that allows for the efficient and selective introduction of functional groups, further expanding the chemical space available for drug discovery. rsc.orgresearchgate.net This approach represents a significant advancement over traditional methods, offering more atom-efficient and environmentally friendly pathways to novel quinoline derivatives. rsc.org

Definition and Scope of Research on 8-Chloro-2-methylquinoline (B1584612) hydrochloride

Definition : 8-Chloro-2-methylquinoline hydrochloride is the hydrochloride salt of the parent compound, 8-chloro-2-methylquinoline. The base, 8-chloro-2-methylquinoline (also known as 8-chloroquinaldine), is a substituted quinoline with a chlorine atom at the C8 position and a methyl group at the C2 position. nih.gov The formation of a hydrochloride salt is a common chemical practice used to improve the stability and solubility of a compound, particularly for use in biological assays or as a stable precursor in synthesis.

Below are the key chemical properties of the base compound, 8-chloro-2-methylquinoline.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈ClN | nih.govchemeo.com |

| Molecular Weight | 177.63 g/mol | nih.govchemeo.com |

| CAS Number | 3033-82-7 | nih.govchemeo.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 64-68 °C | sigmaaldrich.com |

| IUPAC Name | 8-chloro-2-methylquinoline | nih.gov |

Scope of Research : The research involving 8-chloro-2-methylquinoline and its hydrochloride salt primarily positions it as a chemical intermediate and a building block for the synthesis of more complex molecules. The presence of reactive sites—the chloro and methyl groups, and the quinoline ring itself—allows for further functionalization. For example, the chlorine atom at the C8 position can be a site for nucleophilic substitution reactions, enabling the introduction of different functional groups to create novel derivatives. mdpi.com One documented synthesis route involves the reaction of 2-chloroaniline (B154045) with crotonaldehyde (B89634). prepchem.com The resulting compound serves as a precursor in multi-step synthetic sequences aimed at producing molecules with specific biological or material properties, leveraging the foundational significance of the quinoline scaffold.

Advanced Synthetic Strategies and Methodologies for 8 Chloro 2 Methylquinolinehydrochloride and Its Direct Precursors

Established Quinoline (B57606) Core Synthesis Techniques

The construction of the quinoline ring system can be achieved through various classical synthetic routes. These methods, often named after their discoverers, provide a versatile toolkit for organic chemists to generate a wide array of substituted quinolines. The following sections will detail the mechanisms and applications of several of these key reactions.

Friedländer Synthesis and its Modifications

The Friedländer synthesis is a straightforward and widely utilized method for the formation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgnih.gov The reaction can be catalyzed by either acids or bases. jk-sci.com

The general mechanism proceeds via an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by a cyclodehydration to form the quinoline ring system. wikipedia.org A variety of catalysts have been employed to promote this reaction, including Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids. wikipedia.orgjk-sci.com Modifications to the classical approach often focus on the use of milder and more efficient catalysts, as well as the development of one-pot procedures. nih.govnih.gov

For the synthesis of 8-chloro-2-methylquinoline (B1584612), the Friedländer approach would involve the reaction of 2-amino-3-chlorobenzaldehyde (B1290574) with acetone (B3395972). The chloro-substituted aminobenzaldehyde provides the benzene (B151609) portion of the quinoline ring with the chlorine at the desired position, while acetone provides the necessary atoms for the formation of the pyridine (B92270) ring, including the methyl group at the 2-position.

Table 1: Reactants and Conditions in Friedländer Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Product |

| 2-Amino-3-chlorobenzaldehyde | Acetone | Acid or Base | Ethanol, Methanol (B129727), DMF | 80-120 (Reflux) | 8-Chloro-2-methylquinoline |

Research into modified Friedländer syntheses has explored various catalysts to improve yields and reaction conditions. For instance, microwave-assisted reactions using acetic acid as both a solvent and catalyst have been shown to be highly efficient for the synthesis of substituted quinolines. nih.gov

Skraup Reaction and its Variants (e.g., Skraup-Doebner-Von Miller reaction)

The Skraup reaction is a classic method for synthesizing quinolines from an aromatic amine, glycerol (B35011), an oxidizing agent, and sulfuric acid. wikipedia.org The reaction is known for being vigorous. uop.edu.pk In the archetypal reaction, aniline (B41778) is heated with these reagents to produce quinoline itself. wikipedia.org

The mechanism involves the dehydration of glycerol by sulfuric acid to form acrolein. The aromatic amine then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to yield the quinoline ring. iipseries.org Nitrobenzene is often used as the oxidizing agent. wikipedia.org

To synthesize 8-chloro-2-methylquinoline using a Skraup-type reaction, a variation known as the Skraup-Doebner-Von Miller reaction is more applicable. This modification utilizes α,β-unsaturated carbonyl compounds instead of glycerol. iipseries.orgwikipedia.orgnih.gov For the target molecule, 2-chloroaniline (B154045) would be reacted with crotonaldehyde (B89634) in the presence of an acid catalyst.

Table 2: Reactants and Conditions in Skraup-Doebner-Von Miller Reaction

| Aromatic Amine | α,β-Unsaturated Carbonyl | Acid Catalyst | Oxidizing Agent | Product |

| 2-Chloroaniline | Crotonaldehyde | Hydrochloric acid or Sulfuric acid | Arsenic acid or Nitrobenzene | 8-Chloro-2-methylquinoline |

The Doebner-Miller reaction is a closely related variant that also employs α,β-unsaturated carbonyl compounds. wikipedia.org

Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis provides a route to 4-hydroxyquinolines (4-quinolones) through the reaction of anilines with β-ketoesters. wikipedia.org The reaction conditions, particularly the temperature, can influence the final product. At lower temperatures, the kinetic product, a β-arylaminoacrylate, is formed, which upon heating cyclizes to the 4-quinolone. wikipedia.org

For the synthesis of a precursor to 8-chloro-2-methylquinoline, 2-chloroaniline would be reacted with ethyl acetoacetate. This would lead to the formation of ethyl β-(2-chloroanilino)crotonate. Subsequent thermal cyclization of this intermediate would yield 8-chloro-4-hydroxy-2-methylquinoline. This 4-hydroxyquinoline (B1666331) can then be further functionalized to arrive at the target compound.

Table 3: Reactants and Conditions in Conrad-Limpach Synthesis

| Aromatic Amine | β-Ketoester | Conditions | Intermediate | Final Product |

| 2-Chloroaniline | Ethyl acetoacetate | 1. Room Temperature2. High Temperature (e.g., 250 °C) | Ethyl β-(2-chloroanilino)crotonate | 8-Chloro-4-hydroxy-2-methylquinoline |

The Knorr modification of this synthesis involves the reaction of a β-ketoanilide with sulfuric acid to produce a 2-hydroxyquinoline. youtube.com

Doebner-Miller Reaction

The Doebner-Miller reaction, a variation of the Skraup synthesis, involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst to produce a quinoline. wikipedia.org This method is particularly well-suited for the synthesis of 2-methylquinolines when using crotonaldehyde.

A specific procedure for the synthesis of 8-chloro-2-methylquinoline utilizes this reaction. prepchem.com In this synthesis, 2-chloroaniline is reacted with crotonaldehyde. The reaction proceeds to give the target molecule in a 57% yield. prepchem.com

The reaction mechanism is thought to involve the initial formation of a β-anilino aldehyde via Michael addition, which then cyclizes and is subsequently oxidized to the quinoline.

Table 4: Detailed Research Findings for Doebner-Miller Synthesis of 8-Chloro-2-methylquinoline

| Aromatic Amine | α,β-Unsaturated Aldehyde | Reaction Conditions | Product | Yield (%) | Reference |

| 2-Chloroaniline (130 g/hour ) | Crotonaldehyde (84 g/hour ) | Distillation from oil bed under 5 mbar until bottom temperature reached 250 °C, followed by crystallization from xylene. | 8-Chloro-2-methylquinoline | 57 | prepchem.com |

This method provides a direct and relatively efficient route to the target compound.

Combes Reaction

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone to form a substituted quinoline. wikipedia.org The reaction proceeds through the formation of a β-amino enone intermediate, which then undergoes cyclization. wikiwand.com

To apply this synthesis to 8-chloro-2-methylquinoline, 2-chloroaniline would be reacted with acetylacetone (B45752) (2,4-pentanedione). The initial condensation would form an enamine intermediate, which upon treatment with a strong acid like sulfuric acid, would cyclize to yield 8-chloro-2,4-dimethylquinoline. While this does not directly yield the target compound, it provides a closely related substituted quinoline, and modifications to the β-dicarbonyl component could potentially lead to the desired product. Studies on the regioselectivity of the Combes reaction have shown that with chloro-substituted anilines, the cyclization can be directed to favor specific isomers. wikiwand.com

Table 5: Reactants and Conditions in Combes Synthesis

| Aromatic Amine | β-Diketone | Acid Catalyst | Product |

| 2-Chloroaniline | Acetylacetone | Sulfuric acid | 8-Chloro-2,4-dimethylquinoline |

Pfitzinger Synthesis

The Pfitzinger synthesis is a method for preparing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The reaction involves the base-catalyzed opening of the isatin ring to form an isatoic acid derivative, which then condenses with the carbonyl compound and subsequently cyclizes to form the quinoline-4-carboxylic acid. wikipedia.org

To synthesize a precursor to 8-chloro-2-methylquinoline using this method, a substituted isatin, specifically 7-chloroisatin (B1582877), would be required. The reaction of 7-chloroisatin with acetone in the presence of a base like potassium hydroxide (B78521) would yield 8-chloro-2-methylquinoline-4-carboxylic acid. This carboxylic acid could then be decarboxylated to afford 8-chloro-2-methylquinoline.

Table 6: Reactants and Conditions in Pfitzinger Synthesis

| Isatin Derivative | Carbonyl Compound | Base | Product |

| 7-Chloroisatin | Acetone | Potassium hydroxide | 8-Chloro-2-methylquinoline-4-carboxylic acid |

This method provides a route to a key precursor that can be readily converted to the target molecule.

Palladium-Catalyzed Cyclizations and Cross-Couplings

Palladium-catalyzed reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These methods are particularly powerful for constructing the quinoline core and introducing substituents with high precision.

One prominent strategy involves the palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols, which yields a range of 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org This approach demonstrates excellent functional group tolerance. organic-chemistry.org The Heck reaction, a cornerstone of palladium catalysis, facilitates the coupling of aryl halides with alkenes and is a highly active area of research for creating substituted quinolines. nih.gov For instance, specialized borapalladacycles have been shown to be highly active catalysts for Heck reactions, demonstrating the continuous innovation in catalyst design. nih.gov

The versatility of palladium catalysis extends to various cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which can be adapted for quinoline synthesis. sigmaaldrich.com These reactions allow for the modular construction of complex quinoline derivatives by coupling appropriate precursors. For example, the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is widely used for creating C-C bonds in molecules like substituted quinolines. sigmaaldrich.com Research has also explored the regioselective palladium-catalyzed cross-coupling of dihalopurines with organometallic reagents, with principles that can be applied to dihaloquinolines to achieve selective functionalization at different positions. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions in Heterocyclic Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Annulation | o-Iodo-anilines, Propargyl alcohols | Palladium catalyst, mild conditions | 2,4-Disubstituted quinolines |

| Heck Reaction | Aryl halides, Alkenes | Borapalladacycle catalyst | Substituted alkenes/heterocycles |

| Suzuki-Miyaura | Organoboron compounds, Organic halides | Palladium complex, base | Biaryls, substituted heterocycles |

Metal-Ligand Cooperative Approaches

Metal-ligand cooperativity represents an advanced catalysis paradigm where both the metal center and the ligand actively participate in the bond-making and bond-breaking processes of a catalytic cycle. This synergistic interaction often leads to novel reactivity and more efficient transformations under milder conditions than traditional catalysts.

In the context of quinoline synthesis, copper and cobalt complexes featuring redox-active azo-aromatic ligands have been developed. wesleyan.eduacs.org These systems catalyze the dehydrogenative functionalization of alcohols to form various substituted quinolines. acs.org For instance, a well-defined cobalt catalyst bearing a 2-(phenyldiazenyl)-1,10-phenanthroline ligand facilitates the synthesis of quinolines by coupling 2-aminobenzyl alcohol with secondary alcohols. wesleyan.edu The ligand actively participates by accepting and transferring hydrogen atoms during the catalytic cycle. wesleyan.eduresearchgate.net This "borrowing hydrogen" pathway involves the dehydrogenation of alcohols, with the resulting hydrogen being temporarily stored on the ligand backbone before being used in a subsequent reductive amination step. wesleyan.edu

Similarly, air-stable Cu(II) complexes with 2-arylazo-(1,10-phenanthroline) ligands have been used for the dehydrogenative coupling of primary alcohols with ketones to synthesize quinolines under mild, aerobic conditions. acs.org The azo-chromophore in the ligand acts as an electron sink, assisting in the alcohol dehydrogenation. acs.org These approaches are notable for their sustainability and efficiency in constructing the quinoline framework. wesleyan.eduacs.org

Visible-Light-Mediated Reactions

Photoredox catalysis, utilizing visible light as a clean and abundant energy source, has emerged as a powerful and green strategy in organic synthesis. rsc.org This approach has been successfully applied to the synthesis of quinolines, offering mild reaction conditions and novel reaction pathways. rsc.org

Various methodologies have been developed for the visible-light-mediated synthesis of quinolines. rsc.org One such method involves the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols at room temperature, using anthraquinone (B42736) as an organic photocatalyst and DMSO as the oxidant. organic-chemistry.org Another strategy employs a metal-free system where an azidobenziodazolone reagent serves as an azide (B81097) radical source for the synthesis of multisubstituted quinolines from cyclopropenes under visible-light irradiation. nih.gov

Furthermore, visible light can be used to promote the synthesis of quinolin-2(1H)-ones from readily available quinoline N-oxides in a reagent-free, highly atom-economical process. rsc.org This photocatalytic method is robust and scalable. rsc.org The condensation of 2-vinylanilines with conjugated aldehydes, followed by a light-mediated cyclization, can selectively yield either tetrahydroquinolines or, in the presence of an iridium photocatalyst, fully aromatized quinoline derivatives. nih.gov These methods highlight the versatility of visible light in accessing diverse quinoline structures with high efficiency and environmental compatibility. organic-chemistry.orgrsc.org

Regioselective Functionalization and Chlorination Methods

Introduction of Chlorine Atom through Halogenation Reagents (e.g., SOCl₂, PCl₅)

The introduction of a chlorine atom onto a quinoline precursor, often a quinolinone or hydroxyquinoline, is a critical step in the synthesis of chloroquinolines. This transformation is typically achieved using standard halogenating agents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). These reagents are effective for converting hydroxyl groups into chlorides.

Thionyl chloride is a widely used reagent for converting carboxylic acids to acid chlorides and can be employed for the chlorination of heterocyclic systems. masterorganicchemistry.com The reaction of a hydroxyquinoline with SOCl₂, sometimes with a catalytic amount of a base like pyridine or DMF, replaces the hydroxyl group with a chlorine atom. masterorganicchemistry.comresearchgate.net The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. masterorganicchemistry.com

Phosphorus pentachloride (PCl₅), often used in conjunction with phosphorus oxychloride (POCl₃), is another powerful reagent for this conversion. researchgate.net A mixture of the quinolinone precursor with POCl₃ and PCl₅ can be heated to effect the chlorination. researchgate.net The choice between SOCl₂ and PCl₅/POCl₃ can depend on the substrate's reactivity and the desired reaction conditions, with POCl₃ often requiring higher temperatures. researchgate.netreddit.com For example, in the synthesis of 2,4-dichloroquinazolines from the corresponding quinazolinedione, a mixture of POCl₃ and PCl₅ is heated for several hours. researchgate.net

Methyl Group Incorporation Strategies

The placement of a methyl group at the C2 position of the quinoline ring is a defining feature of 8-chloro-2-methylquinoline. Several classic named reactions in organic chemistry are suitable for this purpose, primarily by constructing the quinoline ring from precursors that already contain the required methyl group.

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines. nih.gov A modified version of this reaction can be used to produce 2-methylquinoline (B7769805) from aniline and an α,β-unsaturated aldehyde like crotonaldehyde. nih.govnih.gov In the synthesis of 8-chloro-2-methylquinoline, 2-chloroaniline is reacted with crotonaldehyde. nih.gov The crotonaldehyde provides the three-carbon chain and the C2-methyl group that ultimately form part of the new heterocyclic ring. nih.gov

Another classical approach is the Skraup synthesis, which involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. brieflands.com While the traditional Skraup synthesis with glycerol produces quinoline itself, using α,β-unsaturated aldehydes or ketones in the related Doebner-von Miller reaction allows for the synthesis of substituted quinolines. nih.govbrieflands.com For instance, reacting m-toluidine (B57737) with glycerol in a Skraup synthesis yields a mixture of 7-methylquinoline (B44030) and 5-methylquinoline. brieflands.com These methods are fundamental for incorporating alkyl groups onto the quinoline scaffold during its formation. nih.gov

Vilsmeier-Haack Reagent Applications in Quinolone Synthesis

The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a versatile tool in organic synthesis, primarily known for its ability to formylate activated aromatic and heterocyclic compounds. niscpr.res.in However, its utility extends to cyclization reactions to form quinoline systems.

This reagent can be used for the one-pot synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.in The reaction involves the cyclization of the acetanilide (B955) derivative, followed by chlorination and formylation. niscpr.res.in Specifically, the synthesis of 2-chloro-3-formyl-8-methyl quinoline has been reported using this method, starting from o-methylacetanilide. chemijournal.comchemijournal.com The Vilsmeier-Haack reaction is advantageous due to its efficiency and the direct installation of both a chloro and a formyl group, which can be further modified. niscpr.res.inchemijournal.com

The reaction mechanism is believed to involve the formation of an electrophilic Vilsmeier reagent (a chloroiminium ion) which attacks the electron-rich aromatic ring of the N-arylacetamide, initiating cyclization. niscpr.res.in The presence of electron-donating groups on the aryl ring generally facilitates the reaction. niscpr.res.in The reactivity of the Vilsmeier reagent is not limited to formylation; it can also react with active methyl groups. For instance, the methyl group at the C2 position in a quinoline ring can react with the Vilsmeier reagent, leading to the formation of vinylogous compounds after hydrolysis. nih.gov

Table 2: Summary of Reagents for Functionalization

| Reagent/Reaction | Precursor | Function | Resulting Moiety |

| Thionyl Chloride (SOCl₂) | Hydroxyquinoline | Chlorination | Chloroquinoline |

| Phosphorus Pentachloride (PCl₅) | Hydroxyquinoline | Chlorination | Chloroquinoline |

| Doebner-von Miller Reaction | 2-Chloroaniline, Crotonaldehyde | Ring formation & Methylation | 2-Methylquinoline ring |

| Vilsmeier-Haack Reagent | N-Arylacetamide | Cyclization, Chlorination, Formylation | 2-Chloro-3-formylquinoline |

Nucleophilic Substitution in Chloroquinoline Synthesis

While the direct synthesis of the 8-chloro-2-methylquinoline skeleton is more common, nucleophilic substitution reactions on appropriately substituted quinoline precursors can also be a viable, albeit less direct, synthetic route. The reactivity of a chloro group on the quinoline ring is highly dependent on its position. In the context of 8-chloro-2-methylquinoline, the chloro substituent is on the benzene ring portion of the scaffold.

Research on related chloroquinolines, such as 4-chloro-8-methylquinolin-2(1H)-one, provides insights into the potential for nucleophilic displacement of the chlorine atom. mdpi.com In these systems, the chloro group at the 4-position is activated towards nucleophilic attack. Studies have shown that this chloro group can be displaced by various nucleophiles, including hydrazines, azides, and amines, leading to a range of 4-substituted quinolinones. mdpi.com For instance, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with hydrazine (B178648) hydrate (B1144303) can yield 4-hydrazino-8-methylquinolin-2(1H)-one. mdpi.com

However, direct nucleophilic substitution on the 8-position of the quinoline ring is generally less facile compared to positions 2 and 4, which are electronically activated by the ring nitrogen. The reaction conditions for such substitutions on the benzene ring moiety would likely require more forcing conditions, such as high temperatures and the use of strong nucleophiles, potentially in the presence of a catalyst. There is limited specific literature detailing extensive nucleophilic substitution reactions directly on 8-chloro-2-methylquinoline to yield a diverse range of derivatives, suggesting that the primary synthetic utility of this compound lies in its use as a complete scaffold rather than a substrate for further substitution at the 8-position.

Optimization of Reaction Conditions and Yield for Academic Research

The synthesis of 8-chloro-2-methylquinoline is often achieved through classical methods such as the Doebner-von Miller or Skraup reactions. rsc.orgresearchgate.net These reactions involve the condensation of an aniline with an α,β-unsaturated carbonyl compound or its precursor. For 8-chloro-2-methylquinoline, the key precursors are 2-chloroaniline and crotonaldehyde (for the Doebner-von Miller reaction) or glycerol (for the Skraup synthesis). researchgate.netnih.gov A documented procedure for a Doebner-von Miller type synthesis involves heating 2-chloroaniline with crotonaldehyde in the presence of an acid catalyst like p-toluenesulfonic acid in a solvent such as chlorobenzene (B131634), affording a yield of 57%. nih.gov Optimization of these traditional methods using modern techniques can lead to significant improvements in yield, reaction time, and sustainability.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including quinolines. researchgate.net The application of microwave irradiation to the Doebner-von Miller or Skraup synthesis of 8-chloro-2-methylquinoline can offer significant advantages over conventional heating. Microwave heating can lead to rapid and uniform heating of the reaction mixture, which can minimize the formation of side products and reduce reaction times from hours to minutes. researchgate.net

While specific studies optimizing the microwave-assisted synthesis of 8-chloro-2-methylquinoline are not extensively detailed in the literature, general principles from related quinoline syntheses can be applied. For instance, in the microwave-assisted Friedländer synthesis of quinolines, employing neat acetic acid as both a solvent and catalyst at 160 °C under microwave irradiation has been shown to produce quinoline derivatives in excellent yields within 5 minutes. researchgate.net A similar approach could be investigated for the Doebner-von Miller synthesis of 8-chloro-2-methylquinoline, where a systematic variation of microwave power, temperature, and reaction time could be optimized to enhance the yield beyond the reported 57% from conventional methods.

Table 1: Hypothetical Optimization of Microwave-Assisted Synthesis of 8-Chloro-2-methylquinoline

| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | p-TSA | Chlorobenzene | 120 | 30 | 65 |

| 2 | p-TSA | Acetic Acid | 160 | 10 | 78 |

| 3 | Sc(OTf)₃ | Acetic Acid | 160 | 5 | 85 |

| 4 | I₂ | Ethanol | 140 | 15 | 72 |

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent system is paramount in optimizing the synthesis of 8-chloro-2-methylquinoline. The traditional Doebner-von Miller reaction is catalyzed by Brønsted acids (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid) or Lewis acids (e.g., tin tetrachloride, scandium(III) triflate). rsc.org The efficiency of these catalysts can be highly dependent on the specific substrates and reaction conditions.

For academic research, a systematic screening of various catalysts can lead to improved yields and milder reaction conditions. For example, Lewis acids like scandium(III) triflate have been shown to be effective catalysts for the Doebner-von Miller reaction, often leading to higher yields and selectivity compared to traditional Brønsted acids. rsc.org The effect of the catalyst loading is also a critical parameter to optimize, as higher loadings may not necessarily lead to better yields and can increase costs and complicate purification.

The solvent plays a crucial role in the reaction by influencing the solubility of reactants and intermediates, as well as the reaction pathway. While chlorobenzene has been used as a solvent for the synthesis of 8-chloro-2-methylquinoline, exploring other solvents could be beneficial. nih.gov For instance, the use of ionic liquids as both solvent and catalyst has been reported to improve the outcome of the Skraup synthesis under microwave conditions. mdpi.com The use of greener solvents or even solvent-free conditions, where applicable, is also a key consideration in modern synthetic chemistry.

Table 2: Influence of Catalyst and Solvent on the Yield of 8-Chloro-2-methylquinoline (Illustrative)

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-TSA (5) | Chlorobenzene | 120 | 2 | 57 |

| 2 | H₂SO₄ (20) | Ethanol | 100 | 4 | 45 |

| 3 | Sc(OTf)₃ (2) | Acetonitrile (B52724) | 80 | 3 | 75 |

| 4 | FeCl₃ (10) | Dichloromethane | 40 | 6 | 62 |

This table is a representation of potential optimization studies, as comprehensive comparative data for 8-chloro-2-methylquinoline is not widely published.

Continuous Flow Reactors and Automated Synthesis Methodologies

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scalability. organic-chemistry.org The application of continuous flow technology to the Doebner-von Miller synthesis of quinolines has been demonstrated. organic-chemistry.org

In a continuous flow setup for the synthesis of 8-chloro-2-methylquinoline, solutions of 2-chloroaniline and crotonaldehyde, along with a suitable acid catalyst, would be continuously pumped and mixed in a heated reactor coil. The residence time in the reactor, which is determined by the flow rate and the reactor volume, can be precisely controlled to optimize the reaction conversion and minimize byproduct formation. This methodology is particularly advantageous for reactions that are exothermic or involve hazardous reagents.

A study on the continuous flow synthesis of 2-methylquinoline compounds from nitroarenes and an ethanol/water system using a Ru-Fe/γ-Al₂O₃ catalyst highlights the potential of this technology for quinoline synthesis. rsc.org This heterogeneous and continuous process operates with green solvents and avoids the use of strong acids and oxidants. rsc.org Such a system could be adapted for the synthesis of 8-chloro-2-methylquinoline from 2-chloroaniline, offering a more sustainable and efficient production method. The optimization of parameters such as temperature, pressure, flow rate, and catalyst composition would be crucial for maximizing the yield. rsc.org

Automated synthesis platforms can be integrated with continuous flow reactors to enable rapid screening of reaction conditions and optimization of the synthesis of 8-chloro-2-methylquinoline. These automated systems can systematically vary parameters such as reagent ratios, catalyst loading, temperature, and residence time, with online or automated offline analysis providing real-time feedback for process optimization.

Purification and Isolation Techniques in Preparative Chemistry

The purification and isolation of 8-chloro-2-methylquinoline from the crude reaction mixture are critical steps to obtain the compound in high purity, which is essential for its use as a chemical intermediate. Common techniques employed in preparative chemistry include crystallization, distillation, and chromatography.

A documented procedure for the purification of 8-chloro-2-methylquinoline involves concentration of the crude product followed by recrystallization from dimethylbenzene or xylene. mdpi.comnih.gov The choice of recrystallization solvent is crucial and should be one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain either soluble or insoluble at all temperatures.

For larger scale preparations or when dealing with impurities that are difficult to remove by crystallization, vacuum distillation can be an effective purification method, especially for liquid or low-melting solid quinolines. mdpi.com

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation of highly pure compounds. While typically used for smaller quantities, it can be scaled up for preparative purposes. A reversed-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile and water or methanol and water, often with an acidic modifier like trifluoroacetic acid, would be a common starting point for developing a preparative HPLC method for 8-chloro-2-methylquinoline. The method would be optimized by adjusting the gradient, flow rate, and sample loading to achieve the desired purity and throughput.

Following purification, the formation of the hydrochloride salt can be achieved by treating a solution of the purified 8-chloro-2-methylquinoline in a suitable solvent, such as dioxane or diethyl ether, with a solution of hydrogen chloride. rsc.org The resulting hydrochloride salt, being a solid, can often be easily isolated by filtration and may have improved stability and handling characteristics compared to the free base.

Table 3: Comparison of Purification Techniques for 8-Chloro-2-methylquinoline

| Technique | Advantages | Disadvantages | Scale |

| Recrystallization | Simple, cost-effective, can yield high purity. | Solvent selection can be challenging, potential for product loss in mother liquor. | Lab to industrial. |

| Vacuum Distillation | Effective for removing non-volatile impurities. | Not suitable for thermally unstable compounds. | Lab to industrial. |

| Preparative HPLC | High resolution and purity, applicable to complex mixtures. | Expensive, lower throughput, requires significant solvent usage. | Lab to pilot scale. |

Chemical Transformation Pathways and Mechanistic Investigations of 8 Chloro 2 Methylquinolinehydrochloride

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the 8-position of the quinoline (B57606) ring is attached to the carbocyclic (benzene) portion of the molecule. Its reactivity in nucleophilic aromatic substitution (SNAr) is notably different from that of halogens at the 2- or 4-positions. Halogens at the α (2-) and γ (4-) positions are significantly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent heterocyclic nitrogen atom, which can stabilize the anionic intermediate. researchgate.net The 8-position lacks this direct activation, rendering the C8-Cl bond less susceptible to substitution. However, under specific conditions with potent nucleophiles, substitution can be achieved.

While direct studies on 8-chloro-2-methylquinoline (B1584612) are limited, the reactivity of other chloroquinoline isomers provides insight into potential transformations. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov

Amines : The displacement of a chlorine atom on a quinoline ring by an amine is a common method for synthesizing aminoquinoline derivatives. For instance, 4-chloroquinolines have been shown to react with amines, a reaction that can be subject to acid or base catalysis. researchgate.net While the 8-chloro position is less reactive, reactions with strong amine nucleophiles at elevated temperatures are plausible.

Alcohols : Aliphatic and aromatic alcohols, typically in their alkoxide form (e.g., sodium methoxide), are effective nucleophiles for displacing chlorine on activated heterocyclic systems. The reaction of 2-chloroquinoline (B121035) with methoxide (B1231860) ions is well-documented. researchgate.net Similar reactions at the 8-position would likely require more forcing conditions.

Thiols : Sulfur nucleophiles are generally potent and can displace chlorine from aromatic rings. Studies on the related compound, 4-chloro-8-methylquinolin-2(1H)-one, demonstrate its reaction with thiourea (B124793) under fusion conditions to yield a sulfanyl (B85325) derivative. mdpi.com Furthermore, its thione analogue reacts with various thiols, such as ethanethiol (B150549) and thiophenol, in the presence of a base to form the corresponding thioethers. mdpi.com These examples suggest that thiols are viable nucleophiles for substitution on the 8-chloro-2-methylquinoline scaffold, likely requiring high temperatures or catalysis.

The substitution of the chlorine atom on the quinoline ring proceeds through the nucleophilic aromatic substitution (SNAr) pathway. nih.gov This mechanism is a two-step process:

Addition Step : The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring. For chloroquinolines, the ring nitrogen plays a crucial role in stabilizing this intermediate, particularly when the attack is at the C2 or C4 position. researchgate.netlibretexts.org For attack at C8, this stabilization is less pronounced.

Elimination Step : In the second, typically fast, step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and forming the final substitution product.

Reduction Reactions of Functional Groups

This section pertains to the reduction of functional groups that may be present in derivatives or intermediates of 8-chloro-2-methylquinoline, as the parent compound itself lacks commonly reduced moieties other than the aromatic system.

Carbonyl groups, such as aldehydes or ketones, can be introduced into the quinoline system through various synthetic routes. These groups can then be reduced to the corresponding alcohols or methylene (B1212753) groups. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for these transformations. wikipedia.org

For example, in studies on 2-chloroquinoline-3-carbaldehyde, the related nitrile derivative (formed from the aldehyde) was successfully reduced to (2-chloroquinolin-3-yl)methanamine (B3047665) using the strong reducing agent LiAlH₄. rsc.org This demonstrates that functional groups on the chloroquinoline core can be selectively reduced without affecting the chloro-substituent, depending on the choice of reagent and reaction conditions.

Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group into an amine. The process involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. frontiersin.org This pathway would be applicable to a carbonyl-containing derivative of 8-chloro-2-methylquinoline, such as a hypothetical 8-chloro-2-formylquinoline.

The reaction can be performed in one pot using a variety of reducing agents. tandfonline.com Catalytic hydrogenation over metals like palladium is a common industrial method. mdpi.com For laboratory-scale synthesis, hydride reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the precursor carbonyl group. frontiersin.org

Oxidation Reactions to Introduce or Modify Functional Groups

The most susceptible site for oxidation on the 8-chloro-2-methylquinoline molecule is the methyl group at the 2-position. The benzylic-like nature of this methyl group, being adjacent to the aromatic quinoline system, makes it prone to oxidation to an aldehyde, carboxylic acid, or other related functional groups.

The oxidation of 2-methylquinoline (B7769805) to quinoline-2-carboxylic acid is a well-known transformation. youtube.com A common oxidizing agent for this purpose is selenium dioxide (SeO₂), which can convert the methyl group to an aldehyde. Subsequent oxidation, for example using a Pinnick oxidation, can then yield the carboxylic acid. nih.gov Stronger oxidizing agents, such as hot alkaline potassium permanganate (B83412) (KMnO₄), can also achieve this transformation, but care must be taken as these harsh conditions can also lead to the degradation of the electron-deficient quinoline ring itself. youtube.com The choice of reagent is therefore critical to achieve selective oxidation of the methyl group while preserving the core heterocyclic structure.

Electrophilic Substitution Reactions on the Quinoline Ring System

The quinoline ring is a bicyclic aromatic heterocycle, and its reactivity towards electrophiles is a key aspect of its chemical character. The pyridine (B92270) ring of the quinoline system is electron-deficient due to the electron-withdrawing effect of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic substitution reactions preferentially occur on the benzene (B151609) ring. nih.govmdpi.com In the case of 8-chloro-2-methylquinoline, the directing effects of the existing substituents and the inherent reactivity of the quinoline nucleus will determine the position of substitution.

Generally, electrophilic substitution on the quinoline ring favors positions 5 and 8. nih.govmdpi.com However, in 8-chloro-2-methylquinoline, the 8-position is already substituted with a chloro group. The chloro group is a deactivating, ortho-, para-director, while the methyl group at the 2-position has a lesser influence on the carbocyclic ring. Therefore, electrophilic attack is most likely to be directed to the 5- and 7-positions of the quinoline nucleus.

Nitration: The nitration of quinoline derivatives typically yields a mixture of 5- and 8-nitroquinolines. mdpi.com For 8-chloro-2-methylquinoline, nitration is expected to occur primarily at the 5- and 7-positions, influenced by the directing effect of the chloro substituent.

Halogenation: The halogenation of 8-substituted quinolines has been shown to be highly regioselective. For instance, a metal-free protocol for the C5-H halogenation of various 8-substituted quinolines has been developed, yielding exclusively the C5-halogenated product in many cases. This suggests that direct halogenation of 8-chloro-2-methylquinoline would likely yield 5,8-dichloro-2-methylquinoline or 5-bromo-8-chloro-2-methylquinoline, depending on the halogenating agent used.

Sulfonation: The sulfonation of quinoline is temperature-dependent. At 220°C, quinoline-8-sulfonic acid is the major product, while at 300°C, quinoline-6-sulfonic acid is formed. mdpi.com For 8-chloro-2-methylquinoline, sulfonation would be expected to occur at one of the available positions on the carbocyclic ring, likely the 5- or 6-position, depending on the reaction conditions. An electrochemical approach has also been described for the meta-sulfonylation of quinolines. nih.gov

Table 1: Predicted Products of Electrophilic Substitution on 8-Chloro-2-methylquinoline

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 8-chloro-2-methyl-5-nitroquinoline and 8-chloro-2-methyl-7-nitroquinoline |

| Bromination | Br₂/FeBr₃ | 5-bromo-8-chloro-2-methylquinoline |

| Sulfonation | H₂SO₄/SO₃ | 8-chloro-2-methylquinoline-5-sulfonic acid or 8-chloro-2-methylquinoline-6-sulfonic acid |

Rearrangement Reactions and Tautomerism Studies

The rigid quinoline framework is generally stable, but under certain conditions, its derivatives can undergo skeletal rearrangements. These transformations can lead to the formation of other heterocyclic systems or quinoline isomers.

Recent research has demonstrated the tunable skeletal editing of quinolines through Brønsted acid-catalyzed multicomponent reactions of quinoline N-oxides. researchgate.netbioengineer.org This process involves cyclization and sequential rearrangements, allowing for the conversion of quinolines into 2-substituted indolines, which can be further transformed into indoles, 2-alkenylanilines, or isoquinolinones. researchgate.netbioengineer.org While this specific methodology requires the N-oxide derivative, it highlights the potential for profound skeletal rearrangements of the quinoline core.

Another relevant transformation is the ring expansion of indole (B1671886) derivatives to form quinolines. For example, a three-step cascade reaction involving dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion can convert indole-tethered ynones into functionalized quinolines. nih.gov Similarly, oxindoles have been shown to undergo regiodivergent ring expansion to yield quinolinone isomers. acs.orgnih.gov These examples, while not starting from a pre-formed quinoline, illustrate the mechanistic pathways by which the quinoline ring can be formed through rearrangement of a related heterocyclic system.

Tautomerism in the specific case of 8-chloro-2-methylquinolinehydrochloride is not expected to be a significant feature, as the molecule lacks the typical functional groups (e.g., hydroxyl, amino, or thiol) that readily participate in proton transfer. However, the broader class of quinoline derivatives can exhibit interesting tautomeric equilibria. For instance, hydroxyquinolines can exist in equilibrium with their quinolone tautomers, and the position of this equilibrium is influenced by substitution and solvent. Similarly, aminoquinolines can exhibit imine-enamine tautomerism. These tautomeric forms can have distinct chemical and physical properties.

Cyclization Reactions and Annulation Strategies

While many cyclization and annulation reactions are designed to synthesize the quinoline ring system itself, there are also strategies that utilize a pre-existing quinoline derivative as a building block for more complex fused heterocyclic systems. The presence of the methyl group at the 2-position of 8-chloro-2-methylquinoline offers a handle for such reactions.

A notable example is the tandem cyclization of 2-methylquinolines with 2-styrylanilines to generate new quinoline derivatives. nih.gov This metal-free reaction involves the functionalization of the C(sp³)–H bonds of the methyl group and proceeds through the formation of new C-C and C-N bonds. The reaction conditions can be modified with acetic acid to promote the activation of the methyl group and facilitate enamine tautomerization. nih.gov This strategy could be applied to 8-chloro-2-methylquinoline to synthesize more complex, polycyclic aromatic systems.

Table 2: Example of a Cyclization Reaction Involving a 2-Methylquinoline

| Reactants | Reagents/Conditions | Product Type |

|---|---|---|

| 2-Methylquinoline derivative, 2-Styrylaniline derivative | I₂, TBHP, CH₃COOH, DMSO, 120 °C | Fused polycyclic quinoline derivative |

Furthermore, annulation strategies can be employed to build additional rings onto the quinoline framework. These can include [4+2] annulation reactions where a part of the quinoline ring acts as a dienophile or is otherwise activated to participate in a cycloaddition. nih.gov The specific reactivity of 8-chloro-2-methylquinoline in such reactions would depend on the nature of the reacting partner and the reaction conditions. The development of such strategies is an active area of research, aiming to expand the structural diversity of quinoline-based compounds for various applications.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 8-chloro-2-methylquinoline (B1584612) hydrochloride, various NMR experiments offer comprehensive insights into its atomic arrangement and electronic environment.

¹H and ¹³C NMR for Structural Elucidation and Substitution Patterns

The protonation of the quinoline (B57606) nitrogen to form the hydrochloride salt significantly influences the chemical shifts in both ¹H and ¹³C NMR spectra. This protonation leads to a general downfield shift (deshielding) of the signals corresponding to the protons and carbons of the heterocyclic ring, due to the increased positive charge density.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. In the case of 8-chloro-2-methylquinoline hydrochloride, the methyl group protons (at C-2) are expected to appear as a singlet in the aliphatic region. The aromatic protons on the quinoline core will exhibit complex splitting patterns (doublets, triplets, or multiplets) characteristic of their coupling with adjacent protons. The substitution pattern is confirmed by the chemical shifts and coupling constants (J-values) of the protons on both the pyridine (B92270) and benzene (B151609) rings. For the free base, 8-chloro-2-methylquinoline, ¹H NMR data in CDCl₃ has been reported with signals at δ 2.83 (s, 3H, CH₃), 7.38 (m, 2H, H-3, H-6), 7.80 (d, J=7.2 Hz, 1H, H-7), 8.03 (d, J=8.0 Hz, 1H, H-5), and 8.00 (d, J=8.4 Hz, 1H, H-4). nih.gov Upon protonation, these aromatic signals would be expected to shift further downfield.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for 8-chloro-2-methylquinoline hydrochloride will show ten distinct signals for the quinoline ring carbons plus one for the methyl carbon. The chemical shifts are indicative of the carbon's local electronic environment. Carbons adjacent to the protonated nitrogen (C-2 and C-8a) and the carbon bearing the chlorine atom (C-8) will be particularly affected. epa.gov Theoretical calculations and comparisons with related quinoline derivatives suggest that carbons in the ortho and para positions relative to the nitrogen heteroatom experience the most significant shifts. tsijournals.comtsijournals.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-chloro-2-methylquinoline hydrochloride.

Note: These are predicted values based on data for the free base and known effects of protonation. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2-CH₃ | ~3.0 (singlet) | ~25 |

| C-2 | - | ~160 |

| H-3 | ~7.6 (doublet) | - |

| C-3 | - | ~125 |

| H-4 | ~8.2 (doublet) | - |

| C-4 | - | ~148 |

| C-4a | - | ~128 |

| H-5 | ~8.2 (doublet) | - |

| C-5 | - | ~129 |

| H-6 | ~7.6 (triplet) | - |

| C-6 | - | ~128 |

| H-7 | ~7.9 (doublet) | - |

| C-7 | - | ~135 |

| C-8 | - | ~132 |

| C-8a | - | ~145 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by mapping out the connectivity between atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. sdsu.edu For 8-chloro-2-methylquinoline hydrochloride, COSY would show correlations between H-3 and H-4, and a network of correlations between the protons on the benzene ring: H-5 with H-6, and H-6 with H-7. This helps to trace the proton framework of the molecule.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu For instance, it would link the methyl proton signal to the methyl carbon signal, the H-3 signal to the C-3 signal, and so on for all protonated carbons, providing a definitive assignment for these carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). magritek.com This is arguably the most powerful tool for piecing together the molecular skeleton. Key HMBC correlations would include:

The methyl protons (at C-2) showing correlations to C-2 and C-3.

H-4 showing correlations to C-2, C-4a, and C-5.

H-7 showing correlations to C-5 and C-8a, confirming the connectivity of the two rings.

Solvent Effects and Tautomerism on NMR Shifts

The choice of solvent can significantly impact NMR chemical shifts. thieme-connect.de Polar solvents may interact with the solute, altering the electron density around various nuclei. epa.gov For a hydrochloride salt, solvents capable of hydrogen bonding can influence the chemical shift of the N-H proton and other nearby protons. Studies on quinoline derivatives have shown that polar solvents like DMSO and methanol (B129727) can cause notable deviations in ¹³C chemical shifts compared to nonpolar solvents. epa.gov

While classic tautomerism (like keto-enol) is more relevant to substituted hydroxyquinolines, the concept is related to the protonation state of 8-chloro-2-methylquinoline hydrochloride. nih.govbeilstein-journals.orgresearchgate.netnih.gov The positive charge on the nitrogen atom is delocalized throughout the aromatic system, particularly affecting the positions ortho and para to it. This delocalization is a form of electronic rearrangement influenced by the presence of the proton. The equilibrium between the protonated (hydrochloride) and non-protonated (free base) forms is pH-dependent, and this equilibrium dramatically alters the NMR spectrum, reflecting the different electronic structures of the two species.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with very high accuracy. For the 8-chloro-2-methylquinoline free base (C₁₀H₈ClN), the calculated exact mass is 177.03453 Da. nih.gov When analyzed by techniques like electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion, [M+H]⁺. HRMS would measure the m/z of this ion, C₁₀H₉ClN⁺, with high precision, allowing its elemental formula to be confirmed and distinguished from other potential compounds with the same nominal mass. The presence of chlorine is also readily identified by the characteristic isotopic pattern, with a second peak at [M+H+2]⁺ having approximately one-third the intensity of the [M+H]⁺ peak, due to the natural abundance of the ³⁷Cl isotope. miamioh.edu

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a structural fingerprint of the molecule. chemguide.co.ukwikipedia.org For 8-chloro-2-methylquinoline, the mass spectrum shows a molecular ion peak (M⁺) at m/z 177 and an isotope peak (M+2) at m/z 179. nih.govnih.gov

A significant fragment is often observed at m/z 140. nih.gov This corresponds to the loss of a chlorine radical (Cl•, mass ~35) from the molecular ion, followed by the loss of two hydrogen atoms, or more likely, the loss of a neutral HCl molecule (mass ~36), which is a common fragmentation pathway for chloro-aromatic compounds. miamioh.edunih.gov The analysis of these fragmentation pathways helps confirm the presence and location of the substituents on the quinoline ring. researchgate.netlibretexts.org

Interactive Table 2: Expected Mass Spectrometry Fragments for 8-chloro-2-methylquinoline.

| m/z Value | Ion Formula | Description |

| 179 | [C₁₀H₈³⁷ClN]⁺ | Molecular ion peak (M+2) containing the ³⁷Cl isotope. |

| 177 | [C₁₀H₈³⁵ClN]⁺ | Molecular ion peak (M⁺) containing the ³⁵Cl isotope. |

| 142 | [C₁₀H₈N]⁺ | Fragment corresponding to the loss of a chlorine radical ([M-Cl]⁺). |

| 141 | [C₁₀H₇N]⁺ | Fragment corresponding to the loss of a neutral HCl molecule ([M-HCl]⁺). |

| 115 | [C₉H₇]⁺ | Fragment resulting from the loss of HCl and HCN from the molecular ion. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for 8-chloro-2-methylquinoline hydrochloride is not detailed in the available literature, extensive data exists for the parent compound, 8-chloro-2-methylquinoline, which provides a foundational understanding of the molecule's geometry. nih.gov Analysis of the hydrochloride salt would build upon this, factoring in the protonation of the quinoline nitrogen and the incorporation of the chloride counter-ion into the crystal lattice.

A study on 8-chloro-2-methylquinoline revealed its crystallographic parameters, which are essential for defining its solid-state structure. nih.gov

Intermolecular Interactions (e.g., C–H⋯Cl hydrogen bonds)

In the crystal structure of the free base, 8-chloro-2-methylquinoline, the dominant intermolecular forces are π-π stacking interactions between the aromatic rings of adjacent molecules, with a reported centroid-centroid distance of 3.819 Å. nih.gov

For the hydrochloride salt, the nature of intermolecular interactions would be fundamentally different and more complex. The presence of the protonated quinolinium cation (N⁺-H) and the chloride anion (Cl⁻) would introduce strong electrostatic interactions and hydrogen bonding. The primary interaction would be the N⁺-H⋯Cl⁻ hydrogen bond, a strong charge-assisted hydrogen bond that typically dictates the primary packing motif in hydrochloride salts of nitrogen heterocycles.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular structure of a compound. Spectral data for the free base, 8-chloro-2-methylquinoline, are available in spectral databases. nih.govnist.gov

For 8-chloro-2-methylquinoline hydrochloride, the spectra would exhibit characteristic vibrations of the quinoline ring system, the C-Cl bond, and the methyl group. Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Quinoline Ring Vibrations: A series of complex stretching and bending vibrations between 1400 and 1650 cm⁻¹, which are sensitive to substitution patterns. researchgate.net

C-Cl Stretching: A strong vibration typically found in the lower frequency region of the spectrum.

Methyl Group Vibrations: Symmetric and asymmetric stretching and bending modes.

The FT-IR spectrum of the hydrochloride salt would be distinguished from the free base primarily by the presence of a broad absorption band corresponding to the N⁺-H stretching vibration, often centered in the 2500-3000 cm⁻¹ region. Protonation at the nitrogen also perturbs the electronic structure of the aromatic ring, leading to noticeable shifts in the frequencies of the ring's vibrational modes. researchgate.net FT-Raman spectroscopy complements FT-IR, as it is particularly sensitive to the vibrations of the non-polar aromatic backbone, providing detailed information on the skeletal modes of the quinoline ring. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The quinoline ring system is a chromophore that exhibits characteristic absorption bands in the UV region. These absorptions are primarily due to π → π* transitions within the aromatic system. researchgate.net A non-bonding (n → π*) transition associated with the lone pair of electrons on the nitrogen atom is also possible.

In a neutral solvent, 8-chloro-2-methylquinoline would be expected to show complex absorption bands typical of the quinoline scaffold. For the hydrochloride salt, the spectrum would be significantly affected by the protonation of the nitrogen atom. The protonation ties up the non-bonding electrons, which typically leads to the disappearance or a significant blue shift (hypsochromic shift) of the n → π* transition band. hhu.de The π → π* transitions may also undergo shifts in wavelength and intensity due to the change in the electronic distribution upon protonation. The exact positions and intensities of these absorption maxima are dependent on the solvent used.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds, making them indispensable for assessing the purity of pharmaceutical intermediates like 8-chloro-2-methylquinoline hydrochloride.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for analyzing 8-chloro-2-methylquinoline hydrochloride. nih.govresearchgate.net

A typical RP-HPLC method would involve:

Stationary Phase: A non-polar column, most commonly a C18 (octadecylsilyl) silica-based column.

Mobile Phase: A polar solvent mixture, such as acetonitrile (B52724) and water, often with an added buffer (e.g., phosphate (B84403) or acetate) to control the pH and ensure consistent ionization of the analyte. For the hydrochloride salt, a slightly acidic mobile phase would maintain the protonated state of the molecule.

Detection: A UV detector set to a wavelength where the quinoline chromophore absorbs strongly, allowing for sensitive detection.

In a purity analysis, a solution of the compound is injected into the HPLC system. The main compound will elute at a characteristic retention time. Any impurities present in the sample will be separated from the main peak and will appear as distinct peaks at different retention times. The purity of the sample is then calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram. This technique provides a highly accurate and precise quantitative measure of purity and is a standard method in quality control. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of 8-chloro-2-methylquinoline hydrochloride, GC-MS provides critical data on the molecular weight and fragmentation pattern of the molecule, confirming its identity and structural features. The hydrochloride salt is typically dissociated in the hot GC injection port, allowing the analysis of the free base, 8-chloro-2-methylquinoline.

Detailed Research Findings

The electron ionization (EI) mass spectrum of 8-chloro-2-methylquinoline is characterized by a distinct pattern of peaks that provides significant structural information. The data is cataloged in the NIST Mass Spectrometry Data Center under the reference number 136052. nih.gov

The most prominent features of the mass spectrum include:

Molecular Ion Peak (M+) : The mass spectrum shows a strong molecular ion peak at a mass-to-charge ratio (m/z) of 177. nih.govulethbridge.ca This peak corresponds to the intact molecule of 8-chloro-2-methylquinoline that has lost one electron, and its presence is characteristic of stable aromatic compounds. libretexts.org The m/z of 177 also serves as the base peak, the most intense peak in the spectrum, indicating the relative stability of the molecular ion. nih.gov

Isotopic Peak (M+2) : A significant peak is observed at m/z 179. nih.gov This peak is characteristic of chlorine-containing compounds and arises from the natural isotopic abundance of chlorine, specifically the presence of the ³⁷Cl isotope. ulethbridge.ca The intensity of the M+2 peak is approximately one-third that of the molecular ion peak (M+), which is consistent with the natural 3:1 ratio of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

Major Fragment Ion : A key fragment ion is observed at m/z 140. nih.gov This fragment is proposed to form through the loss of a chlorine radical (Cl•) from the molecular ion, followed by the subsequent loss of a hydrogen cyanide (HCN) molecule, a common fragmentation pathway for quinoline derivatives. chempap.org The stability of the quinoline ring system influences this fragmentation process. mcmaster.ca

Below is a data table summarizing the key mass spectral data for 8-chloro-2-methylquinoline.

| Parameter | Value/Description | Reference |

| NIST MS Number | 136052 | nih.gov |

| Molecular Ion (M+) | m/z 177 (Base Peak) | nih.govulethbridge.ca |

| Isotopic Peak (M+2) | m/z 179 | nih.gov |

| Major Fragment Ion | m/z 140 | nih.gov |

| Total Peaks | 105 | nih.gov |

This interactive table summarizes the primary mass spectrometry data obtained from GC-MS analysis of 8-chloro-2-methylquinoline.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods can predict molecular geometries, spectroscopic parameters, and reactivity indices with high accuracy.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of molecules. sciensage.info It is favored for its balance of accuracy and computational efficiency. DFT calculations can be used to determine the optimized molecular geometry of 8-chloro-2-methylquinoline (B1584612), predicting bond lengths, bond angles, and dihedral angles.

Electronic properties derived from DFT calculations include the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs). The MEP map reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is crucial for understanding intermolecular interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key FMOs. sciensage.info Their energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. sciensage.info

Table 1: Predicted Molecular Properties of Quinoline (B57606) Derivatives from DFT Calculations

| Property | Description | Relevance to 8-chloro-2-methylquinoline |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides foundational data on bond lengths and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies positive and negative sites for intermolecular interactions. |

This table is interactive. Click on the headers to sort the data.

Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest form of ab initio calculation. More sophisticated methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation for higher accuracy.

The choice of a basis set is critical for the accuracy of both DFT and ab initio calculations. researchgate.net A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results but require greater computational resources. Common basis sets include Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). researchgate.net The selection often involves a compromise between desired accuracy and computational cost. For a molecule like 8-chloro-2-methylquinoline, a split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is often employed to accurately describe the electronic distribution, especially around the electronegative chlorine and nitrogen atoms. researchgate.netresearchgate.net

Table 2: Common Basis Sets in Quantum Chemical Calculations

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d) | A split-valence basis set with polarization functions on heavy atoms. | Good for initial geometry optimizations and frequency calculations. |

| 6-311++G(d,p) | A triple-split valence basis set with diffuse functions and polarization functions on all atoms. | Provides high accuracy for energy calculations and electronic properties. researchgate.net |

| cc-pVTZ | A correlation-consistent basis set of triple-zeta quality. | Used for high-accuracy calculations where electron correlation is important. researchgate.net |

This table is interactive. Users can filter by basis set type for more information.

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data for structure validation. arxiv.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are valuable for assigning signals in experimental NMR spectra.

IR Spectroscopy: Calculations of harmonic vibrational frequencies are routinely performed using DFT. These calculations can predict the positions and intensities of absorption bands in the Infrared (IR) and Raman spectra. dergipark.org.tr The results help in the assignment of vibrational modes of the molecule, such as C-H stretching, C=C stretching, and C-Cl stretching. researchgate.net